molecular formula C6H7NO3 B1603076 Methyl 4-methyloxazole-5-carboxylate CAS No. 23012-23-9

Methyl 4-methyloxazole-5-carboxylate

Cat. No.: B1603076
CAS No.: 23012-23-9
M. Wt: 141.12 g/mol
InChI Key: KVFDVYINMDSCGE-UHFFFAOYSA-N
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Description

Methyl 4-methyloxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyloxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methyl-2-nitroacetophenone with ethyl oxalate in the presence of a base can yield the desired oxazole derivative . The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide, and it is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts to enhance reaction efficiency and reduce by-products. The choice of solvents, temperature control, and purification techniques are crucial factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyloxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce partially or fully reduced oxazole compounds .

Scientific Research Applications

Methyl 4-methyloxazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-methyloxazole-5-carboxylate include other oxazole derivatives such as:

  • 4-methyloxazole-5-carboxylic acid
  • Methyl 5-methyl-4-oxazolecarboxylate
  • Isoxazole derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFDVYINMDSCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633872
Record name Methyl 4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23012-23-9
Record name Methyl 4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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